molecular formula C16H15Cl2NO3 B4796754 N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B4796754
M. Wt: 340.2 g/mol
InChI Key: FEJMZEKVFVTNMN-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of chloro and methoxy groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide typically involves the acylation of an amine with an acyl chloride or anhydride. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions.

    Purification: Techniques such as recrystallization, distillation, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: May exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chloro and methoxy groups may enhance its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(2-chlorophenyl)acetamide: Lacks the methoxy groups, potentially altering its biological activity.

    N-(5-methoxy-2,4-dimethylphenyl)-2-(2-chlorophenyl)acetamide: Substitution of methoxy groups with methyl groups may affect its chemical reactivity and biological properties.

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide is unique due to the specific arrangement of chloro and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-21-14-9-15(22-2)13(8-12(14)18)19-16(20)7-10-5-3-4-6-11(10)17/h3-6,8-9H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJMZEKVFVTNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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